4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This core structure is known for its diverse biological and pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety, using reagents like alkyl halides.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine involves the inhibition of specific protein kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of these kinases, forming essential hydrogen bonds and blocking their activity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with potential therapeutic applications.
4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine stands out due to its unique combination of the pyrazolo[3,4-d]pyrimidine core and the morpholine moiety, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C15H15N5O |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C15H15N5O/c1-2-4-12(5-3-1)20-15-13(10-18-20)14(16-11-17-15)19-6-8-21-9-7-19/h1-5,10-11H,6-9H2 |
InChI Key |
ACKJOUNORABCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.